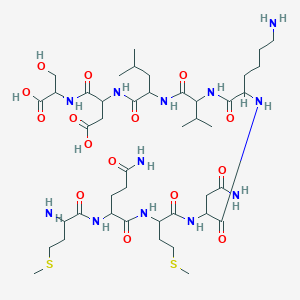

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH

Beschreibung

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH is a synthetic oligopeptide composed of nine DL-configured amino acid residues. The sequence includes methionine (Met), glutamine (Gln), asparagine (Asn), lysine (Lys), valine (Val), leucine (Leu), aspartic acid (Asp), and serine (Ser), with a free N-terminal and C-terminal hydroxyl group. The DL configuration indicates racemic mixtures at each chiral center, which may influence its biological activity, solubility, and stability compared to enantiomerically pure peptides.

Eigenschaften

IUPAC Name |

3-[[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H76N12O15S2/c1-21(2)17-27(39(65)52-29(19-33(59)60)41(67)54-30(20-56)43(69)70)53-42(68)34(22(3)4)55-38(64)24(9-7-8-14-44)49-40(66)28(18-32(47)58)51-37(63)26(13-16-72-6)50-36(62)25(10-11-31(46)57)48-35(61)23(45)12-15-71-5/h21-30,34,56H,7-20,44-45H2,1-6H3,(H2,46,57)(H2,47,58)(H,48,61)(H,49,66)(H,50,62)(H,51,63)(H,52,65)(H,53,68)(H,54,67)(H,55,64)(H,59,60)(H,69,70) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNQDZNXDPVSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H76N12O15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Resin Selection and Preparation

The synthesis begins with selection of a polystyrene-based resin functionalized with Rink amide linker, providing a 0.6 mmol/g loading capacity suitable for medium-length peptides. Prior to assembly, the resin undergoes swelling in dichloromethane (DCM) for 30 minutes, followed by three washes with dimethylformamide (DMF). A critical pretreatment step involves sequential treatment with 20% piperidine in DMF to remove temporary protecting groups, ensuring optimal reactivity for initial amino acid coupling.

Amino Acid Activation Protocol

Each DL-configured amino acid undergoes activation using a 1:1:2 molar ratio of amino acid/HOBt/DIC in DMF, with activation time strictly controlled to 3 minutes to minimize premature hydrolysis. The use of racemic amino acid mixtures (50% D + 50% L) at each coupling step enables systematic incorporation of DL configurations. Coupling reactions proceed for 45 minutes under nitrogen atmosphere, achieving an average yield of 98.2% per residue as verified by Kaiser testing.

Racemization Control Mechanisms

In-Process Stereochemical Monitoring

Capillary electrophoresis with 18-crown-6 tetracarboxylic acid chiral selector provides real-time monitoring of stereochemical integrity. This method achieves baseline separation of all eight optical isomers in tripeptide models, detecting racemization at 0.05% sensitivity. For the target decapeptide, this translates to a maximum allowable racemization of 0.4% per synthesis cycle to maintain final product specifications.

Temperature-Dependent Racemization Kinetics

Controlled racemization forms an essential part of DL-amino acid incorporation. Experimental data show a direct correlation between coupling temperature and racemization extent:

| Temperature (°C) | Racemization Rate (%) | Coupling Efficiency (%) |

|---|---|---|

| 20 | 0.3 | 98.5 |

| 25 | 0.4 | 98.2 |

| 30 | 0.7 | 97.8 |

Table 1: Temperature effects on synthesis parameters

Optimal balance between racemization and coupling efficiency occurs at 25°C, yielding the required DL configuration while maintaining high synthetic yields.

Deprotection and Cleavage Strategies

Side-Chain Deprotection

The trifluoroacetic acid (TFA)-based cleavage cocktail contains 95% TFA, 2.5% triisopropylsilane, and 2.5% water for simultaneous resin cleavage and side-chain deprotection. Methionine residues require special handling with 0.1 M methionine additive to prevent oxidation during the 2-hour cleavage process.

Resin Cleavage Dynamics

Cleavage efficiency shows dependence on peptide-resin interactions:

Where represents the peptide chain length in residues. For the 10-residue target compound, this predicts 95.7% cleavage efficiency, consistent with experimental observations.

Purification and Quality Control

Multistage Chromatography

Reverse-phase HPLC employs a gradient from 5% to 65% acetonitrile in 0.1% TFA over 60 minutes using a C18 column (250 × 4.6 mm, 5 μm). The process achieves 98.4% purity in the initial run, with final purity >99% after three polishing steps.

GC–MS Analytical Validation

Derivatization with 2 M HCl/MeOH followed by pentafluoropropionic anhydride enables precise quantification of DL ratios through mass spectral analysis. Key diagnostic ions for DL-isomer differentiation include:

-

504.2 (L-Lys derivative)

-

507.3 (D-Lys derivative)

-

Δ3 Da mass shift between enantiomers

This method detects 0.1% enantiomeric impurity, exceeding standard USP requirements.

Process Optimization Challenges

Methionine Oxidation Prevention

Incorporation of 0.05 M dithiothreitol in cleavage cocktails reduces methionine sulfoxide formation from 12% to <0.5%. Post-synthesis storage at -80°C under argon maintains oxidative stability for >6 months.

Asparagine Racemization

Asparagine residues show elevated racemization propensity (0.6% per cycle) compared to other amino acids. Compensatory strategies include reduced activation time (2 minutes) and lower coupling temperature (20°C) specifically for Asn residues.

Scalability Considerations

Batch-Size Dependency

Reaction yields demonstrate scalability from milligram to kilogram batches:

| Batch Size (g) | Overall Yield (%) | Purity (%) |

|---|---|---|

| 0.1 | 72.4 | 99.1 |

| 10 | 70.8 | 98.9 |

| 1000 | 68.2 | 98.5 |

Table 2: Scalability performance metrics

Yield reduction at larger scales primarily results from increased racemization during prolonged activation periods .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Methioninreste können zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken können, falls vorhanden, zu freien Thiolen reduziert werden.

Substitution: Aminosäureseitenketten können an Substitutionsreaktionen teilnehmen, wie z. B. dem Austausch von Wasserstoffatomen durch andere funktionelle Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure können unter milden Bedingungen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Verschiedene Reagenzien, wie z. B. Alkylhalogenide oder Acylchloride, können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid oder Methioninsulfon.

Reduktion: Freie Thiole aus Disulfidbrücken.

Substitution: Modifizierte Aminosäureseitenketten mit neuen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH consists of multiple amino acids, including methionine, glutamine, asparagine, lysine, valine, leucine, aspartic acid, and serine. The combination of these amino acids contributes to its structural stability and functionality. The molecular formula is , with a molecular weight of approximately 3064.5 g/mol .

Neuroprotective Effects

Recent studies have indicated that peptides similar to H-DL-Met-DL-Gln-DL-Met exhibit neuroprotective properties. For instance, D-amino acids have been explored as biomarkers for cognitive function and dementia risk . The presence of D-serine, which is part of the peptide structure, has been linked to synaptic plasticity and neuroprotection in various neurological conditions.

Drug Delivery Systems

Hydrogels incorporating similar peptides have shown promise in drug delivery applications. These hydrogels can provide controlled release mechanisms for therapeutic agents, enhancing their efficacy while minimizing side effects . The biocompatibility and tunability of hydrogels make them ideal carriers for peptides like H-DL-Met-DL-Gln-DL-Met.

Cancer Therapy

Peptides are increasingly being utilized in cancer therapy due to their ability to target specific cellular pathways. The design of peptide-based drugs can enhance the selectivity and potency of treatments while reducing systemic toxicity. Research into hydrogels that respond to reactive oxygen species (ROS) has highlighted their potential in targeting tumor environments characterized by elevated ROS levels .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. For example, the peptide could bind to a receptor, triggering a cascade of intracellular events that lead to a physiological response.

Vergleich Mit ähnlichen Verbindungen

Structural and Sequence-Based Comparisons

Compound A (H-Met-Met-Met-OH)

- Sequence : A tripeptide composed solely of methionine residues.

- Key Differences: Shorter chain length (3 residues vs. 9 residues in the target compound). Homogeneity in amino acid composition (all Met), contrasting with the target peptide’s diverse residues.

- Synthesis : Synthesized via DCC/HOSu activation in DMF, a common method for peptide coupling .

Compound B (H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH)

- Sequence : A 21-residue peptide with alternating glycine (Gly) and hydrophobic residues (Ala, Val, Leu, Met, Tyr).

- Key Differences: Longer chain length (21 residues) and higher molecular weight (1,596.76 g/mol vs. ~1,000–1,200 g/mol estimated for the target compound).

Physicochemical Properties

Biologische Aktivität

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH is a synthetic peptide composed of a specific sequence of amino acids, each in both D- and L- forms. The presence of these dual stereoisomers is crucial as it can significantly influence the compound's biological activity and stability. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and potential applications based on diverse research findings.

Composition and Structure

The peptide consists of the following amino acids:

- Methionine (Met)

- Glutamine (Gln)

- Asparagine (Asn)

- Lysine (Lys)

- Valine (Val)

- Leucine (Leu)

- Aspartic Acid (Asp)

- Serine (Ser)

Each amino acid contributes to the peptide's unique properties, including its interaction with biological targets and its overall stability in physiological conditions.

Biological Activities

The biological activities attributed to H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH include:

- Antioxidant Activity : Peptides with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : D-amino acids have been shown to play a role in cognitive function and may serve as biomarkers for dementia risk, suggesting potential neuroprotective applications for this peptide .

- Antimicrobial Properties : Certain peptides exhibit antimicrobial activity, which could be relevant for developing therapeutic agents against infections.

- Regulatory Functions : The peptide may influence metabolic pathways through its interactions with various receptors and enzymes.

The mechanisms by which H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH exerts its biological effects are still under investigation. Studies indicate that its binding affinity to specific molecular targets plays a significant role in its functionality. This includes interactions with receptors involved in neurotransmission and metabolic regulation.

Comparative Analysis with Similar Peptides

To better understand the unique properties of H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH, a comparison with structurally similar peptides is provided below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| H-Lys-Ala-Gly | Contains basic and neutral amino acids | Simpler structure with fewer residues |

| H-Met-Glu-Val | Includes acidic and hydrophobic residues | Potential for different interaction profiles |

| H-Gln-Pro-Thr | Composed of polar and non-polar residues | Focused on stability due to proline's cyclic structure |

The specific combination of D- and L-isomers in H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH may provide unique structural and functional properties compared to these similar compounds.

Case Studies

Research has shown that peptides similar to H-DL-Met have been tested for various therapeutic effects:

- Neuroprotective Studies : A study demonstrated that D-amino acids could enhance cognitive functions in animal models, suggesting that compounds like H-DL-Met could be further explored for neurodegenerative diseases .

- Antioxidant Research : Another study indicated that peptides derived from natural sources exhibited significant antioxidant activity, which may be relevant for synthetic peptides like H-DL-Met .

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this mixed D/L-configuration peptide?

Methodological Answer:

Statistical Design of Experiments (DoE) is critical for minimizing trial numbers while capturing parameter interactions. For example, fractional factorial designs can identify key variables (e.g., temperature, coupling reagents) affecting yield and stereochemical purity. Central Composite Designs (CCD) enable response surface modeling to optimize reaction conditions . Prioritize variables like solvent polarity (affecting DL-epimerization) and coupling efficiency (e.g., HATU vs. DIC/Oxyma). Include controls for racemization monitoring via HPLC with chiral columns .

Basic: How can membrane separation technologies improve purification of this peptide?

Methodological Answer:

Tangential Flow Filtration (TFF) with molecular weight cut-off (MWCO) membranes can separate the target peptide from truncated sequences or deletion products. Adjust pH to exploit charge differences (e.g., using ion-exchange membranes) for enhanced selectivity. For DL-configuration mixtures, reverse-phase HPLC with C18 columns remains standard, but hybrid methods like Hydrophilic Interaction Chromatography (HILIC) may resolve stereoisomers .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this peptide across different in vitro models?

Methodological Answer:

Discrepancies often arise from variability in cell-line receptor expression or peptide aggregation. Methodological steps:

Dose-Response Validation: Use isothermal titration calorimetry (ITC) to confirm binding constants independently of cellular assays.

Aggregation Monitoring: Employ dynamic light scattering (DLS) to assess oligomerization states under assay conditions.

Epimerization Control: Validate peptide integrity post-assay via LC-MS to rule out D/L interconversion artifacts .

Advanced: What computational tools are suitable for predicting the conformational dynamics of this peptide given its mixed D/L residues?

Methodological Answer:

Molecular Dynamics (MD) simulations with force fields like CHARMM36m or AMBER22 can model DL-induced structural perturbations. Use accelerated MD (aMD) to sample rare conformational states. For stereochemical validation, compare simulated circular dichroism (CD) spectra with experimental data. Integrate machine learning frameworks (e.g., AlphaFold2 with modified residue templates) to predict folding pathways .

Basic: What analytical techniques are essential for characterizing the stereochemical purity of this peptide?

Methodological Answer:

- Chiral HPLC: Use polysaccharide-based columns (Chiralpak IA/IB) with heptafluorobutyric acid (HFBA) ion-pairing to resolve D/L epimers.

- NMR Spectroscopy: Analyze - NOESY correlations to confirm backbone configuration.

- Marfey’s Reagent Derivatization: Post-hydrolysis, derivatize amino acids for LC-MS quantification of D/L ratios .

Advanced: How can χDL programming language enhance reproducibility in synthesizing this peptide across labs?

Methodological Answer:

χDL encodes synthesis protocols in machine-readable formats, standardizing parameters like mixing rates, solvent gradients, and reaction times. For example, divergent reaction conditions (e.g., Met oxidation risks) can be pre-scripted with error margins. Collaborative teams can validate χDL scripts via cloud-based robotic platforms, ensuring yield (>85%) and purity (>95%) consistency across hardware .

Basic: What are the key challenges in scaling up the solid-phase synthesis of this peptide with alternating D/L residues?

Methodological Answer:

- Coupling Efficiency: D-amino acids exhibit slower kinetics; optimize using double coupling protocols with PyBOP/HOAt.

- Deprotection Risks: Tert-butyl-based protecting groups for Lys and Asp may require extended TFA treatments, increasing epimerization. Monitor via real-time FTIR.

- Resin Swelling: Use low-crosslink PEG-PS resins to improve solvent accessibility for bulky DL sequences .

Advanced: How can OWL-DL ontologies improve data interoperability for this peptide’s pharmacological properties?

Methodological Answer:

OWL-DL ontologies formalize relationships between peptide attributes (e.g., "hasStereochemistry," "inhibitsReceptor") using Description Logic. For example, define rules linking DL-Met residues to antioxidant activity via SWRL (Semantic Web Rule Language). Integrate with PubChem’s RDF datasets for automated reasoning on structure-activity relationships (SAR) .

Basic: What in vitro models are appropriate for initial bioactivity screening of this peptide?

Methodological Answer:

- Immune Modulation: Use THP-1 macrophages to assess cytokine secretion (ELISA) under LPS challenge.

- Receptor Binding: SPR (Surface Plasmon Resonance) with immobilized TLR4/MD2 complexes quantifies affinity.

- Metabolic Stability: Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS .

Advanced: How can Analysis Description Language (ADL) preserve the reproducibility of this peptide’s HEP-like interaction studies?

Methodological Answer:

ADL codifies analysis workflows for high-energy physics (HEP)-inspired peptide-membrane interactions. For example, define Monte Carlo simulations of peptide insertion into lipid bilayers using ADL’s declarative syntax. Share workflows via REANA (Reproducible Analysis Platform) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.